molecular formula C9H9IN4 B12103436 (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine

(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine

Cat. No.: B12103436
M. Wt: 300.10 g/mol
InChI Key: BHUAKTFITLEDDL-UHFFFAOYSA-N
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Description

(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine is a heterocyclic compound featuring a pyridine ring substituted with a pyrazole ring and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine typically involves multi-step reactions starting from commercially available precursors One common route includes the iodination of a pyrazole derivative followed by coupling with a pyridine moiety

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole or pyridine rings.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as different halogenated or alkylated versions.

Scientific Research Applications

Chemistry

In chemistry, (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or catalysts. Its structural properties make it suitable for applications requiring specific electronic or catalytic characteristics.

Mechanism of Action

The mechanism of action of (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and the heterocyclic rings can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
  • (6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
  • (6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine

Uniqueness

The uniqueness of (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine lies in the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. Compared to its fluoro, chloro, and bromo analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9IN4

Molecular Weight

300.10 g/mol

IUPAC Name

[6-(4-iodopyrazol-1-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C9H9IN4/c10-8-5-13-14(6-8)9-2-1-7(3-11)4-12-9/h1-2,4-6H,3,11H2

InChI Key

BHUAKTFITLEDDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN)N2C=C(C=N2)I

Origin of Product

United States

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